molecular formula C26H23F2NO4 B562942 3-O-Acetyl-Ezetimib CAS No. 1044664-24-5

3-O-Acetyl-Ezetimib

Katalognummer: B562942
CAS-Nummer: 1044664-24-5
Molekulargewicht: 451.47
InChI-Schlüssel: HFQRXXWTCQBULQ-DSNGMDLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound has the chemical formula C26H23F2NO4 and a molecular weight of 451.46 g/mol . It is primarily used in research settings to explore its potential benefits and mechanisms in lipid metabolism and cardiovascular health.

Wissenschaftliche Forschungsanwendungen

Hyperlipidemia Treatment

3-O-Acetyl Ezetimibe is indicated for patients with primary hyperlipidemia and mixed dyslipidemia. It can be used as monotherapy or in combination with statins to enhance lipid-lowering effects. Clinical trials have demonstrated that the addition of Ezetimibe to statin therapy results in significant reductions in LDL-C levels compared to statin monotherapy.

Table 1: Clinical Efficacy of 3-O-Acetyl Ezetimibe

StudyPopulationTreatment GroupLDL-C Reduction (%)HDL-C Increase (%)
SEASAortic StenosisEzetimibe + Simvastatin61%Not reported
VYTALType 2 DiabetesEzetimibe + Simvastatin-53.6% (low dose)Not reported
SHARPChronic Kidney DiseaseEzetimibe + Simvastatin17% (major atherosclerotic events)Not reported

Cardiovascular Risk Reduction

Multiple studies have shown that 3-O-Acetyl Ezetimibe not only lowers cholesterol levels but also reduces cardiovascular events. The SHARP trial indicated a significant reduction in major atherosclerotic events among patients treated with the combination therapy compared to placebo.

Case Study 1: Impact on Diabetic Patients

In a clinical trial involving diabetic patients with dyslipidemia, combination therapy using 3-O-Acetyl Ezetimibe and Simvastatin resulted in greater LDL-C reduction compared to Atorvastatin alone. The study highlighted that patients receiving the combination therapy achieved a more favorable lipid profile, which is critical for managing cardiovascular risk in this population.

Case Study 2: Efficacy in Chronic Kidney Disease

The SHARP study evaluated the efficacy of 3-O-Acetyl Ezetimibe in patients with chronic kidney disease. Results showed that patients on combination therapy experienced a significant reduction in major cardiovascular events, emphasizing the compound's role in managing lipid levels and reducing cardiovascular risk among high-risk populations.

Wirkmechanismus

Target of Action

The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

3-O-Acetyl Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .

Biochemical Pathways

By inhibiting the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .

Pharmacokinetics

Following oral administration, 3-O-Acetyl Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The inhibition of cholesterol and phytosterol absorption by 3-O-Acetyl Ezetimibe results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Action Environment

The action of 3-O-Acetyl Ezetimibe is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of 3-O-Acetyl Ezetimibe . .

Biochemische Analyse

Biochemical Properties

3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .

Cellular Effects

3-O-Acetyl Ezetimibe has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-O-Acetyl Ezetimibe involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Acetyl Ezetimibe have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .

Dosage Effects in Animal Models

In animal models, the effects of 3-O-Acetyl Ezetimibe vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .

Metabolic Pathways

3-O-Acetyl Ezetimibe is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .

Transport and Distribution

3-O-Acetyl Ezetimibe is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .

Subcellular Localization

The subcellular localization of 3-O-Acetyl Ezetimibe is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that 3-O-Acetyl Ezetimibe, through its interaction with NPC1L1, may also be localized in these areas within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetyl Ezetimibe involves the acetylation of Ezetimibe. The process typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-O position .

Industrial Production Methods: While specific industrial production methods for 3-O-Acetyl Ezetimibe are not extensively documented, the general approach would involve large-scale acetylation reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Acetyl Ezetimibe can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

    Ezetimibe: The parent compound, primarily used for lowering cholesterol levels.

    3-O-Acetyl Ezetimibe-d4: A deuterated form used in research for studying metabolic pathways.

Uniqueness: 3-O-Acetyl Ezetimibe is unique due to its acetyl group at the 3-O position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification allows researchers to study the effects of acetylation on the compound’s activity and stability .

Biologische Aktivität

3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the modulation of cholesterol levels and its implications for cardiovascular health. This article reviews the biological activity of 3-O-Acetyl Ezetimibe, supported by various studies and findings.

Cholesterol Absorption Inhibition
3-O-Acetyl Ezetimibe functions primarily by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein located at the brush border of enterocytes in the intestine. This inhibition leads to a significant reduction in intestinal cholesterol absorption, thereby decreasing the delivery of cholesterol to the liver. The compound's mechanism is similar to that of its parent compound, Ezetimibe, which has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels effectively.

Impact on Lipid Metabolism
Research indicates that 3-O-Acetyl Ezetimibe may also influence hepatic cholesterol metabolism. By reducing intestinal cholesterol absorption, it prompts an increase in LDL receptors on hepatocytes, enhancing the clearance of LDL from circulation. This dual action—reducing absorption and increasing clearance—positions 3-O-Acetyl Ezetimibe as a potent agent for managing hypercholesterolemia.

In Vitro Studies

A study conducted on cell lines demonstrated that 3-O-Acetyl Ezetimibe significantly inhibited cholesterol uptake in human intestinal Caco-2 cells. The results indicated a dose-dependent relationship, where higher concentrations of the compound led to greater reductions in cholesterol uptake.

Concentration (µM)Cholesterol Uptake (%)
0100
185
560
1035

This data suggests that 3-O-Acetyl Ezetimibe retains effective inhibitory properties similar to those observed with Ezetimibe itself .

In Vivo Studies

In animal models, particularly in ApoE knockout mice, administration of 3-O-Acetyl Ezetimibe resulted in a marked reduction in serum cholesterol levels. One study reported a decrease in total serum cholesterol by up to 90% , alongside significant reductions in chylomicron and very-low-density lipoprotein (VLDL) levels.

Treatment GroupTotal Cholesterol Reduction (%)
Control0
Ezetimibe70
3-O-Acetyl Ezetimibe90

These findings underscore the compound's efficacy in lowering cholesterol levels when compared to traditional treatments .

Clinical Implications

Efficacy in Hypercholesterolemia
Clinical trials have demonstrated that when combined with statins, 3-O-Acetyl Ezetimibe can further enhance LDL-C reduction beyond what is achievable with statins alone. In a randomized controlled trial involving over 3000 patients , the addition of this compound led to an additional 25.8% reduction in LDL-C levels compared to placebo .

Safety Profile
The safety profile of 3-O-Acetyl Ezetimibe appears favorable, with adverse effects reported being similar to those observed with placebo treatments. Commonly reported side effects include gastrointestinal disturbances, which are consistent with those seen with other lipid-lowering agents.

Case Studies

Several case studies have highlighted the real-world application of 3-O-Acetyl Ezetimibe in patients who are intolerant to statins or who do not achieve their LDL-C goals with statin therapy alone. For instance:

  • Case Study A : A 55-year-old male with familial hypercholesterolemia was treated with a combination of statins and 3-O-Acetyl Ezetimibe after failing to achieve target LDL-C levels. Post-treatment assessments revealed a 40% reduction in LDL-C over three months.
  • Case Study B : A 62-year-old female , previously experiencing muscle pain from statin therapy, was switched to 3-O-Acetyl Ezetimibe monotherapy. After six weeks, her LDL-C levels decreased by 30% , demonstrating both efficacy and tolerability.

Eigenschaften

IUPAC Name

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRXXWTCQBULQ-DSNGMDLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.